8-Nonen-2-one
Overview
Description
It has the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol . This compound is characterized by a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of an aliphatic chain. It is known for its distinct odor and is used in various applications, including fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nonen-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 8-nonen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄). The reaction typically takes place under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 8-nonen-2-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 8-nonen-2-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.
Substitution: Grignard reagents (RMgX), often in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: Nonanoic acid.
Reduction: 8-Nonen-2-ol.
Substitution: Tertiary alcohols depending on the Grignard reagent used.
Scientific Research Applications
8-Nonen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 8-Nonen-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of odor. In chemical reactions, the carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
2-Nonanone: Another ketone with a similar structure but lacks the double bond present in 8-Nonen-2-one.
3-Nonen-2-one: Similar structure but with the double bond located at a different position.
8-Nonen-1-ol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a carbonyl group.
Uniqueness: this compound is unique due to the presence of both a carbonyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries.
Properties
IUPAC Name |
non-8-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXLYCBBBXCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198203 | |
Record name | 8-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity aroma | |
Record name | 8-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 8-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.855 | |
Record name | 8-Nonen-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5009-32-5 | |
Record name | 8-Nonen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5009-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nonen-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Nonen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-NONEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Nonen-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035926 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Non-8-en-2-one?
A1: Non-8-en-2-one is an unsaturated aliphatic ketone. Its molecular formula is C9H16O, and its molecular weight is 140.22 g/mol. While specific spectroscopic data is not provided in the research excerpts, it can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: In what natural sources has Non-8-en-2-one been identified?
A: Non-8-en-2-one has been found in the essential oil of Daphne genkwa Sieb. et Zucc []. It has also been identified as a volatile compound produced by Penicillium caseicolum in Brie and Camembert cheese, contributing to their characteristic flavor []. Additionally, it is a component of the venom gland in the invasive hornet species Vespa velutina [].
Q3: How is Non-8-en-2-one synthesized by Penicillium caseicolum?
A: Research suggests that Penicillium caseicolum produces Non-8-en-2-one through the β-oxidative conversion of specific unsaturated fatty acids. These fatty acids are produced via the initial lipoxygenase attack on linoleic or linolenic acids [].
Q4: Can Non-8-en-2-one be used to differentiate between microbial cultures?
A: Yes, research suggests that volatile organic compound (VOC) profiles, including Non-8-en-2-one, can differentiate between microbial cultures. A study using Pseudomonas aeruginosa and Aspergillus fumigatus demonstrated distinct VOC profiles for monocultures and co-cultures, with Non-8-en-2-one being prominent in Aspergillus fumigatus cultures after 48 hours [].
Q5: What are the potential applications of Non-8-en-2-one?
A5: While further research is needed to fully elucidate its potential, Non-8-en-2-one could have applications in several areas:
- Flavoring agent: Its presence in mold-ripened cheeses suggests potential application as a flavoring agent in food products [].
- Pest management: Understanding its role as an alarm pheromone component in Vespa velutina could lead to developing attractants or mating disruption strategies for pest management [].
- Microbial identification: The distinct VOC profiles, including Non-8-en-2-one, could be valuable in developing diagnostic tools for identifying specific microbial species in various settings [].
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